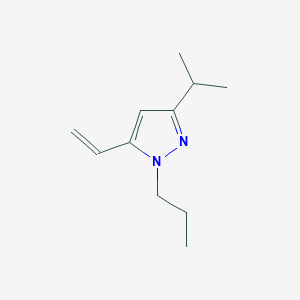

3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5-ethenyl-3-propan-2-yl-1-propylpyrazole |

InChI |

InChI=1S/C11H18N2/c1-5-7-13-10(6-2)8-11(12-13)9(3)4/h6,8-9H,2,5,7H2,1,3-4H3 |

InChI Key |

HQERPGJYRXWDAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=N1)C(C)C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropyl 1 Propyl 5 Vinyl 1h Pyrazole and Analogues

Established Classical Synthesis Routes for Pyrazole (B372694) Derivatives

The pyrazole ring is a fundamental heterocyclic scaffold, and its synthesis has been a subject of extensive research for over a century. nih.gov Classical methods generally involve the condensation of a three-carbon dielectrophilic component with a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms of the ring.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This reaction is a straightforward approach to forming the pyrazole ring. researchgate.net The mechanism involves an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

However, a significant challenge arises when using unsymmetrical 1,3-diketones and substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), as the reaction can lead to the formation of two different regioisomers. nih.govmdpi.combeilstein-journals.org The distribution of these isomers depends on the relative reactivity of the two carbonyl groups and the reaction conditions employed. nih.gov For example, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can produce a mixture of 1,3,5-trisubstituted and 1,3,5-trisubstituted pyrazoles. mdpi.com

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate (B1144303) | Acid catalyst | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole | conicet.gov.ar |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Tolylsulfonohydrazide | Silver-catalyzed | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |

An alternative to 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds (enones) and acetylenic ketones serve as effective three-carbon synthons for pyrazole synthesis. mdpi.comnih.gov The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a popular method that typically proceeds through a Michael addition, followed by intramolecular cyclization and elimination or oxidation to form the pyrazole ring. researchgate.networldresearchersassociations.com The initial product is often a pyrazoline (dihydropyrazole), which can be oxidized to the corresponding pyrazole in a subsequent step or in situ. beilstein-journals.orgchim.it

Acetylenic ketones react readily with hydrazines to afford pyrazoles directly, without the need for an oxidation step. nih.govthieme-connect.com This method can offer high and predictable regioselectivity. thieme-connect.com The reaction of acetylenic ketones with mono-substituted hydrazines has been shown to be highly regioselective, providing an excellent route to diversely substituted 1,3,5-pyrazoles. thieme-connect.com

| Unsaturated Precursor | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Phenylhydrazine (B124118) | Acetic acid, reflux | 1,3,5-Triphenyl-2-pyrazoline (followed by oxidation) | researchgate.net |

| 1,3-Diaryl-2-propyn-1-one | Methylhydrazine | Ethanol, reflux | 1,5-Diaryl-3-methyl-1H-pyrazole (major regioisomer) | thieme-connect.com |

| α,β-Unsaturated Aldehydes/Ketones | Hydrazine Salts | Iodine-mediated, one-pot | Di-, tri-, and tetrasubstituted pyrazoles | organic-chemistry.org |

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful and convergent method for constructing the pyrazole ring. acs.orgewha.ac.kr This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. rsc.org

A common strategy involves the reaction of diazo compounds with alkynes. acs.org Due to the potential instability of diazo compounds, they are often generated in situ from precursors like N-tosylhydrazones. organic-chemistry.orgthieme.de This method allows for the regioselective synthesis of 3,5-disubstituted pyrazoles by reacting aldehydes (as tosylhydrazones) with terminal alkynes. acs.org Similarly, nitrile imines, generated from hydrazonoyl halides, react with alkynes to produce a variety of substituted pyrazoles. rsc.org

| 1,3-Dipole (or Precursor) | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds (from N-tosylhydrazones) | Terminal Alkynes | Base (e.g., K2CO3) | Regioselective 3,5-disubstituted pyrazoles | acs.org |

| Nitrile Imines (from hydrazonoyl halides) | Ninhydrin-derived carbonates | Base (e.g., Et3N) | 1,3,5-trisubstituted pyrazoles | rsc.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Regioselective substituted pyrazoles | acs.org |

Regioselective Synthesis Strategies for 1,3,5-Substituted Pyrazoles

For unsymmetrical pyrazoles like 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole, controlling the placement of the three distinct substituents is paramount. Regioselectivity is a persistent challenge in pyrazole synthesis, particularly in the condensation of unsymmetrical precursors. acs.org Significant research has been devoted to developing strategies that favor the formation of a single regioisomer.

The choice of solvent can have a profound impact on the regiochemical outcome of pyrazole formation. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity in the condensation of 1,3-diketones with methylhydrazine. conicet.gov.aracs.org These solvents are thought to influence the reaction by altering the reactivity of the two carbonyl groups through hydrogen bonding. conicet.gov.ar Aprotic dipolar solvents like N,N-dimethylacetamide have also been shown to provide excellent regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature. mdpi.com

Catalysis also plays a key role. Lewis acids can be employed to selectively activate one carbonyl group over another. nih.gov Furthermore, various metal catalysts, including silver and ruthenium, have been utilized to achieve highly regioselective synthesis of specific pyrazole isomers from different precursors. mdpi.comorganic-chemistry.org

The inherent electronic and steric properties of the substituents on the starting materials are fundamental in directing the regioselectivity of the cyclization. nih.gov

Electronic Effects: In the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, the initial attack occurs preferentially at the more electrophilic carbonyl carbon. For instance, in a 1-(trifluoromethyl)-1,3-diketone, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is more electrophilic and is preferentially attacked by the more nucleophilic nitrogen (the NH2 group) of the substituted hydrazine. mdpi.com

Steric Effects: Steric hindrance can also dictate the course of the reaction. beilstein-journals.org The nucleophilic hydrazine will preferentially attack the less sterically hindered carbonyl group. This principle is often exploited to control the formation of the desired regioisomer. In the reaction of acetylenic ketones with substituted hydrazines, the regioselectivity is consistently high, with the substituted nitrogen of the hydrazine (the N-1 of the resulting pyrazole) bonding to the acetylenic carbon that is not adjacent to the carbonyl group. This outcome is attributed to the initial Michael-type addition of the NH2 group to the β-carbon of the alkyne, followed by cyclization onto the carbonyl. thieme-connect.com This predictable outcome makes it a powerful strategy for the synthesis of specifically substituted 1,3,5-pyrazoles.

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry provides a diverse toolkit for the construction of the pyrazole core and the introduction of various substituents. These methods often rely on the catalytic activity of transition metals or utilize novel reaction activation techniques like photochemistry.

Transition metals have proven to be powerful catalysts in the formation of pyrazole rings and their functionalization. organic-chemistry.orgnih.gov Their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions has made them indispensable in contemporary organic synthesis.

Palladium: Palladium catalysts are widely used for cross-coupling reactions to introduce aryl groups onto the pyrazole nucleus. For instance, palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides N-arylpyrazoles in high yields. rsc.org Palladium catalysis is also effective in directing the functionalization of C-H bonds. For example, pyrazole moieties can direct the palladium-catalyzed arylation of unactivated sp³ C-H bonds. acs.org A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones offers a pathway to polysubstituted pyrazoles. nih.gov

Copper: Copper catalysts are an economical and versatile option for pyrazole synthesis. rsc.org Copper-catalyzed reactions can proceed under aerobic conditions and offer novel pathways for cyclization. researchgate.net For example, a copper-catalyzed relay oxidation strategy involving oxime acetates, amines, and aldehydes allows for the formation of various substituted pyrazoles. rsc.org Another approach involves the copper-catalyzed sydnone-alkyne cycloaddition reaction, providing a straightforward route to 1,4-disubstituted pyrazoles from readily available arylglycines in a one-pot procedure. sonar.ch

Ruthenium: Ruthenium catalysts are particularly effective in acceptorless dehydrogenative coupling reactions for pyrazole synthesis. acs.org This approach avoids the need for sacrificial hydrogen acceptors, producing only water and hydrogen gas as byproducts, which is environmentally benign. acs.orgtandfonline.com Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines can yield 1,4-disubstituted pyrazoles. researchgate.net Furthermore, ruthenium-catalyzed photocatalysis under blue light has been employed for the synthesis of 1,5-disubstituted pyrazoles from diazonium salts and cyclopropanols. worktribe.com

Nickel: Nickel catalysis offers an efficient and often more cost-effective alternative to palladium for certain transformations. Heterogeneous nickel-based catalysts have been successfully used in the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. gsconlinepress.combeilstein-journals.orgresearchgate.net These catalysts can often be reused multiple times without significant loss of activity. beilstein-journals.org Nickel catalysts also enable the cyclotrimerization of α-amino ketones under oxidative conditions to selectively produce substituted pyrazoles. mdpi.com

Iridium: Iridium catalysts have been explored for the asymmetric N-allylation of pyrazoles. thieme-connect.com This method allows for the enantioselective introduction of allyl groups onto the pyrazole nitrogen, which is valuable for the synthesis of chiral molecules. nih.gov

| Catalyst | Reaction Type | Key Features |

| Palladium | Cross-coupling, C-H activation | High efficiency for arylation, directs functionalization. rsc.orgacs.org |

| Copper | Oxidative cyclization, Cycloaddition | Economical, versatile, operates under aerobic conditions. rsc.orgresearchgate.netsonar.ch |

| Ruthenium | Dehydrogenative coupling, Photocatalysis | Green (produces H₂O and H₂ as byproducts), high selectivity. acs.orgresearchgate.networktribe.com |

| Nickel | Condensation, Cyclotrimerization | Cost-effective, reusable heterogeneous catalysts available. gsconlinepress.combeilstein-journals.orgresearchgate.netmdpi.com |

| Iridium | Asymmetric allylation | Enables enantioselective synthesis of chiral pyrazoles. thieme-connect.comnih.gov |

The formation of the N-N bond is a crucial step in pyrazole synthesis. While classical methods often start with hydrazine precursors where the N-N bond is pre-formed, some modern catalytic approaches involve the formation of this bond during the reaction sequence. Metal-mediated inner-sphere N-N coupling is one such pathway, although it is less common. rsc.orgdergipark.org.tr For instance, a mechanistic study on pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles revealed a sequential two-electron ligand-centered oxidation process on a single metal complex. dergipark.org.tr This contrasts with copper-catalyzed N-N couplings that may proceed through a base-coupled single-electron redox at the copper center. dergipark.org.tr

Transition-metal catalyzed cycloaddition reactions are also a powerful tool for constructing the pyrazole ring. These reactions, such as the [3+2] cycloaddition of a nitrile imine with an alkyne, can be facilitated by various metals. The metal catalyst can activate the substrates and control the regioselectivity of the cycloaddition. For example, a palladium-catalyzed ring-opening of 2H-azirines with hydrazones likely proceeds through the formation of an organopalladium intermediate that then undergoes cyclization. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazole derivatives. researchgate.net MCRs are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity.

For the derivatization of pyrazoles, MCRs offer a powerful platform to introduce a variety of substituents in a one-pot fashion. For example, a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate can lead to the formation of highly substituted pyrano[2,3-c]pyrazole derivatives. rsc.org The specific outcome of the MCR can often be tuned by the choice of catalyst and reaction conditions. Various catalysts, including Lewis acids like Yb(PFO)₃ and zinc triflate, have been employed to promote these reactions, sometimes under solvent-free conditions. rsc.org

| MCR Type | Reactants | Product |

| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine hydrate | Pyrano[2,3-c]pyrazole derivatives rsc.org |

| Three-component | Enaminones, Hydrazine, Aryl halides | 1,3-Substituted pyrazoles rsc.org |

| Three-component | Aldehydes, Hydrazones, β-ketoesters/ketones | Pyrazole-4-carboxylates rsc.org |

Visible-light photoredox catalysis has gained significant attention as a green and powerful tool in organic synthesis. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. In the context of pyrazole synthesis, photoredox catalysis has been employed for the selective formation of polysubstituted pyrazoles from the reaction of hydrazine with Michael acceptors, using air as the terminal oxidant. dergipark.org.tr Another innovative approach involves a relay visible-light photoredox catalysis strategy for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to afford pyrazole derivatives. nih.gov

"Photoclick chemistry" represents another photochemical strategy for pyrazole synthesis. This approach often involves the photochemical generation of a reactive intermediate, such as a nitrile imine from a 2,5-disubstituted tetrazole, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. acs.org This method is attractive due to its operational simplicity and the fact that it can be performed without a catalyst, often generating only gaseous nitrogen as a byproduct. acs.orgbeilstein-journals.org A domino sequence combining a photoclick cycloaddition with a photocatalyzed oxidative deformylation has been developed, where an α,β-unsaturated aldehyde acts as a synthetic equivalent of an alkyne. tandfonline.com

Transition-Metal Catalyzed Pyrazole Synthesis (e.g., Palladium, Copper, Ruthenium, Nickel, Iridium)

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazoles. researchgate.net This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and catalyst systems that are recyclable and non-toxic.

Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it minimizes waste and can sometimes enhance reaction rates and selectivity. Several methods for pyrazole synthesis have been adapted to be performed without a solvent. For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be carried out by simple heating under solvent-free conditions to afford pyrazoles in high yields. acs.org Multicomponent reactions for pyrazole synthesis have also been successfully implemented under solvent-free conditions, often with catalytic promotion. rsc.org

Microwave-assisted organic synthesis (MAOS) is another powerful tool for promoting green chemistry. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. sonar.chresearchgate.net The synthesis of pyranopyrazole derivatives via multicomponent reactions has been shown to be highly efficient under microwave irradiation, often in combination with green solvents like water or ethanol. researchgate.net For example, the synthesis of certain pyrazole derivatives that takes several hours under conventional heating can be completed in just a few minutes with microwave assistance, with improved yields. nih.gov

| Green Chemistry Approach | Description | Example |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and potential environmental impact. | 1,3-dipolar cycloaddition of diazo compounds to alkynes by heating. acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. | Four-component synthesis of pyranopyrazole derivatives. researchgate.net |

Use of Aqueous Media and Environmentally Benign Catalysts

The field of organic synthesis is undergoing a significant transformation towards sustainability, driven by the principles of green chemistry. nih.gov This paradigm shift advocates for the development of eco-friendly and resource-efficient synthetic methodologies. nih.gov For the synthesis of pyrazole derivatives, this has led to a focus on replacing traditional volatile organic solvents with water and employing non-toxic, reusable, and environmentally benign catalysts. researchgate.netmdpi.com Such approaches not only reduce the environmental impact but also often lead to simplified reaction procedures, lower costs, and improved safety profiles. researchgate.netjetir.org

The use of water as a solvent in organic reactions is highly advantageous as it is inexpensive, non-flammable, and environmentally harmless. researchgate.net Researchers have successfully developed methodologies for synthesizing various pyrazole analogues in aqueous media. A notable method for the formation of 1-vinylpyrazoles involves using water as a solvent under phase-transfer catalysis (PTC) conditions. nih.govresearchgate.net This technique facilitates the N-alkylation of a pyrazole with dichloroethane, followed by the dehydrochlorination of the intermediate 1-(2-chloroethyl)pyrazole. The subsequent dehydrochlorination proceeds efficiently in water under PTC to yield 1-vinylpyrazoles in high yields, typically between 75-90%. nih.govresearchgate.netosi.lv

In addition to utilizing aqueous media, the development of green catalysts has been a major focus. These catalysts are often readily available, non-toxic, and in some cases, reusable. For instance, simple sodium chloride (NaCl) has been effectively used to catalyze the one-pot, three-component reaction of malononitrile, phenylhydrazine, and an aromatic aldehyde at room temperature in water to produce pyrazole-4-carbonitrile derivatives. researchgate.net Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. Amberlyst-70, a resinous and non-toxic heterogeneous catalyst, has been employed for the synthesis of pyrazoles from hydrazines and 1,3-diketones in water at room temperature. mdpi.com Similarly, nano-ZnO has proven to be a highly efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, affording 1,3,5-substituted pyrazoles in excellent yields (up to 95%) with short reaction times. mdpi.com

The application of magnetic nanoparticles as catalysts represents another innovative green approach. Magnetic Fe3O4 nanoparticles have been used as a heterogeneous catalyst in the four-component synthesis of pyranopyrazoles from ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in an aqueous medium at room temperature. nih.gov A key advantage of this method is the straightforward recovery of the catalyst using an external magnet, allowing for its reuse multiple times without a significant loss of catalytic activity. nih.gov

The following table summarizes various environmentally benign catalytic systems used for the synthesis of pyrazole analogues.

| Catalyst | Substrates (Examples) | Solvent | Conditions | Product | Yield (%) | Reference |

| Phase-Transfer Catalyst (TEBAC) | Pyrazole, Dichloroethane | Water | - | 1-Vinylpyrazole | 75-90 | nih.govosi.lv |

| Sodium Chloride (NaCl) | Aromatic aldehyde, Malononitrile, Phenyl hydrazine | Water | Room Temp. | Pyrazole-4-carbonitrile | - | researchgate.net |

| Magnetic Fe3O4 Nanoparticles | Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Water | Room Temp. | Pyranopyrazole | High | nih.gov |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | - | Controlled | 1,3,5-Substituted pyrazole | up to 95 | mdpi.com |

| Amberlyst-70 | 1,3-Diketone, Hydrazine | Water | Room Temp. | Pyrazole derivative | - | mdpi.com |

| Ammonium Chloride | Acetylacetone, Hydrazine | Ethanol | - | 3,5-Dimethyl pyrazole | - | jetir.org |

Chemical Reactivity and Transformative Chemistry of 3 Isopropyl 1 Propyl 5 Vinyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic system, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the carbon atoms. In 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole, the isopropyl group at C3 and the propyl group at N1, both being electron-donating alkyl groups, can modulate the electron density of the ring and thus its reactivity.

Electrophilic Aromatic Substitution (e.g., at C4)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most favorable site for such attacks. This is due to the directing effects of the two ring nitrogen atoms. Reactions such as nitration, halogenation, and sulfonation typically occur at this position. globalresearchonline.net For this compound, the C4 position is unsubstituted and therefore remains the primary site for electrophilic attack. The electron-donating nature of the isopropyl and propyl groups would further activate the ring towards electrophilic substitution, potentially leading to higher reaction rates compared to unsubstituted pyrazole.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions at C4

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 3-Isopropyl-4-nitro-1-propyl-5-vinyl-1H-pyrazole |

| Bromination | Br₂ | 4-Bromo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole |

| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid |

Nucleophilic Reactions (e.g., at C3, C5)

While the pyrazole ring is generally electron-rich and thus more reactive towards electrophiles, nucleophilic attack can occur under certain conditions, particularly if there are strongly electron-withdrawing groups on the ring. In the case of this compound, the ring is substituted with electron-donating alkyl groups, making it less susceptible to nucleophilic attack. The C3 and C5 positions are generally considered electrophilic in nature within the pyrazole scaffold. mdpi.com However, without the presence of a good leaving group or strongly activating substituents, direct nucleophilic substitution at these positions is not a typical reaction pathway.

N-Alkylation and N-Acylation Reactions

For pyrazoles that are unsubstituted at one of the nitrogen atoms, N-alkylation and N-acylation are common reactions. mdpi.comsemanticscholar.org However, in this compound, the N1 position is already substituted with a propyl group. The other nitrogen atom (N2) is a pyridine-like nitrogen and is generally less nucleophilic. While quaternization of the N2 nitrogen to form a pyrazolium salt is possible with strong alkylating agents, it is generally less facile than the initial N-alkylation of an NH-pyrazole. Therefore, further N-alkylation or N-acylation under standard conditions is not expected for this compound.

Oxidation and Reduction Pathways

The pyrazole ring is known to be relatively resistant to oxidation and reduction under many conditions. globalresearchonline.net Strong oxidizing agents can lead to ring cleavage, but selective oxidation of the pyrazole ring in this compound without affecting the vinyl group would be challenging. Similarly, the aromaticity of the pyrazole ring makes it resistant to reduction. Catalytic hydrogenation under harsh conditions can reduce the pyrazole ring to pyrazoline and subsequently to pyrazolidine, but this would also likely reduce the vinyl group. globalresearchonline.net Therefore, selective oxidation or reduction of the pyrazole ring in this molecule is not a straightforward transformation.

Reactivity of the Vinyl Moiety

The vinyl group at the C5 position is a key functional group that imparts a different dimension to the reactivity of this compound. This alkene functionality can undergo a variety of addition reactions and is particularly important for polymerization.

Polymerization Reactions of Vinylpyrazoles

Vinylpyrazoles are known to undergo polymerization, typically through a free-radical mechanism. nih.govresearchgate.netnih.gov The polymerization of 1-vinylpyrazole can be initiated by azo initiators. nih.gov The rate and extent of polymerization are influenced by the substituents on the vinyl group itself. For this compound, the vinyl group is unsubstituted, which, based on general trends for vinylpyrazoles, would suggest a high propensity for polymerization. nih.gov

The polymerization of this compound would be expected to proceed via a free-radical chain-growth mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer would have a polyvinyl backbone with pendant 3-isopropyl-1-propyl-1H-pyrazol-5-yl groups.

Table 2: Predicted Free-Radical Polymerization of this compound

| Parameter | Details |

| Monomer | This compound |

| Polymerization Type | Free-Radical Polymerization |

| Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |

| Expected Polymer | Poly(this compound) |

The properties of the resulting polymer would be determined by factors such as the molecular weight and the tacticity of the polymer chains, which in turn can be influenced by the reaction conditions (temperature, solvent, initiator concentration).

Radical Polymerization and Copolymerization Studies

The vinyl group of vinylpyrazoles serves as a reactive center for radical polymerization, a process typically initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN). nih.gov The rate and degree of polymerization are highly sensitive to the nature and position of substituents on both the pyrazole ring and the vinyl group itself. nih.gov

The alkyl groups (isopropyl and propyl) on the this compound are expected to influence its polymerization characteristics through steric hindrance and electronic effects. Generally, bulky substituents can sterically hinder the approach of the propagating radical to the monomer, potentially lowering the rate of polymerization compared to less substituted vinylpyrazoles.

Table 1: Polymerization Data for Substituted Vinylpyrazoles

| Monomer | Initiator | Polymer Molecular Weight ( g/mol ) | Polymerization Conditions |

|---|---|---|---|

| 1-Vinylpyrazole | AIBN | 150,000–330,000 | Dilute benzene solution |

| 3-Methyl-1-vinylpyrazole | AIBN | Not specified | Reaction order is 1 for [Monomer] ≤ 3M |

This table presents data from related vinylpyrazole compounds to illustrate general trends in polymerization.

Controlled Radical Polymerization (e.g., RAFT) with Pyrazole-Based Chain Transfer Agents

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a sophisticated method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com

While the application of RAFT polymerization specifically to this compound has not been reported, the technique has been successfully applied to other vinyl-containing heterocyclic monomers. mdpi.com For a successful RAFT polymerization, the choice of the CTA is critical and depends on the reactivity of the monomer. sigmaaldrich.com Monomers are broadly classified as "more activated" (MAMs, e.g., styrenes, acrylates) or "less activated" (LAMs, e.g., vinyl acetate). The reactivity of vinylpyrazoles would determine the selection of an appropriate RAFT agent. For instance, the RAFT polymerization of N-vinylcarbazole is best controlled with trithiocarbonate agents, which provide narrow dispersities (Đ < 1.1). researchgate.net Similarly, the RAFT-mediated synthesis of a block copolymer of N-vinylpyrrolidone with 5-vinyl-1H-tetrazole has been successfully demonstrated. mdpi.com

The development of pyrazole-based chain transfer agents remains a specialized area. However, the general principles of RAFT suggest that by selecting a suitable CTA, it would be feasible to achieve controlled polymerization of this compound, leading to the synthesis of well-defined homopolymers or block copolymers incorporating this pyrazole moiety.

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group of vinylpyrazoles can participate as a dienophile in [4+2] Diels-Alder cycloadditions and as a component in [2+2] cycloadditions. The reactivity in these reactions is influenced by the electronic nature of the pyrazole ring and its substituents.

In Diels-Alder reactions, vinylpyrazoles typically act as dienophiles. The pyrazole ring itself is reluctant to act as the diene due to the significant loss of aromaticity that would occur in the resulting cycloadduct. nih.gov Consequently, these reactions often require harsh conditions, such as high temperatures and pressures, and result in low to moderate yields. nih.gov Studies on 3- and 5-methyl-1-vinylpyrazoles reacting with cyclohexa-1,3-diene showed no significant difference in reactivity between the isomers, suggesting the spatial orientation of the vinyl group with respect to the N-2 atom of the pyrazole has little effect on the reaction. researchgate.net For this compound, the electron-donating nature of the isopropyl and propyl groups might slightly increase the electron density of the vinyl double bond, potentially affecting its reactivity toward electron-poor dienes.

Vinylpyrazoles also undergo [2+2] cycloaddition with highly electrophilic alkenes like tetracyanoethylene (TCNE). nih.gov The reaction of 1-vinylpyrazole with TCNE proceeds at room temperature, but substituted derivatives, such as 3-methyl and 5-methyl-1-vinylpyrazole, require heating, indicating that substituents on the pyrazole ring can sterically or electronically hinder the reaction. nih.gov

Table 2: Cycloaddition Reactions of Representative Vinylpyrazoles

| Vinylpyrazole | Reagent | Reaction Type | Conditions | Product Yield |

|---|---|---|---|---|

| 1-Vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | Benzene, Room Temp. | High |

| 3-Methyl-1-vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | Benzene, 80 °C | Moderate |

| 5-Methyl-1-vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | Benzene, 80 °C | Moderate |

This table showcases cycloaddition reactivity for related vinylpyrazole compounds.

Interplay of Substituent Effects on Overall Reactivity

N-1 Propyl Group: This alkyl group primarily serves to block the N-1 position, preventing tautomerism and influencing the solubility of the molecule. Its electron-donating inductive effect slightly increases the electron density of the pyrazole ring.

C-3 Isopropyl Group: As an electron-donating group, the isopropyl substituent increases the electron density of the pyrazole ring, which in turn influences the electronic character of the C-5 vinyl group. nih.gov This increased electron density can enhance the basicity of the pyridine-like N-2 atom. nih.gov Sterically, the bulky isopropyl group at the C-3 position can influence the preferred conformation of the molecule and may hinder the approach of reagents to the adjacent N-2 and C-4 positions.

C-5 Vinyl Group: This group is the primary site for reactions such as polymerization and cycloaddition. Its reactivity is modulated by the electronic effects of the pyrazole ring and the other substituents. The electron-donating alkyl groups at N-1 and C-3 increase the nucleophilicity of the vinyl double bond, potentially making it more reactive towards electrophiles.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Vinylpyrazole |

| 1-(propen-2-yl)pyrazole |

| 3-Methyl-1-vinylpyrazole |

| 5-Methyl-1-vinylpyrazole |

| N-vinylcarbazole |

| 5-vinyl-1H-tetrazole |

| Tetracyanoethylene |

| Cyclohexa-1,3-diene |

| Azobisisobutyronitrile |

| 1-(1'-haloethyl)pyrazoles |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H and 13C NMR for Structural Assignment and Regioisomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used for the initial structural verification of 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

The differentiation between the target compound and its potential regioisomers, such as 3-isopropyl-1-propyl-4-vinyl-1H-pyrazole or 5-isopropyl-1-propyl-3-vinyl-1H-pyrazole, is readily achievable. The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. For instance, the single proton on the pyrazole ring (H-4) in the target molecule would exhibit a characteristic chemical shift and would not show the strong coupling to a vinyl group that would be expected in a 4-vinyl isomer.

Expected ¹H NMR Data:

The ¹H NMR spectrum would display distinct signals for the propyl, isopropyl, and vinyl groups, in addition to the lone pyrazole ring proton. The propyl group would show a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the pyrazole nitrogen. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The vinyl group protons would present a characteristic set of doublet of doublets for the geminal and cis/trans protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | ~0.9 | Triplet | ~7.4 |

| Propyl-CH₂ | ~1.8 | Sextet | ~7.4 |

| N-CH₂ | ~4.0 | Triplet | ~7.2 |

| Isopropyl-CH(CH₃)₂ | ~3.1 | Septet | ~6.9 |

| Isopropyl-CH(CH₃)₂ | ~1.3 | Doublet | ~6.9 |

| Pyrazole H-4 | ~6.0 | Singlet | - |

| Vinyl =CH₂ (gem) | ~5.2 | Doublet of Doublets | ~1.5, ~10.9 |

| Vinyl =CH₂ (cis) | ~5.7 | Doublet of Doublets | ~1.5, ~17.5 |

| Vinyl -CH= | ~6.8 | Doublet of Doublets | ~10.9, ~17.5 |

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic of the substitution pattern.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | ~11 |

| Propyl-CH₂ | ~24 |

| N-CH₂ | ~52 |

| Isopropyl-CH(CH₃)₂ | ~28 |

| Isopropyl-CH(CH₃)₂ | ~22 |

| Pyrazole C-4 | ~105 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-3 | ~155 |

| Vinyl =CH₂ | ~115 |

| Vinyl -CH= | ~130 |

NOE (Nuclear Overhauser Effect) Experiments for Stereochemical and Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus in space. NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the spatial proximity of protons, which in turn provides insights into the molecule's stereochemistry and preferred conformation.

For this compound, a NOESY experiment could confirm the regiochemistry by observing spatial correlations between the protons of the N-propyl group and the vinyl group at the C-5 position. Furthermore, it could reveal the preferred orientation of the isopropyl and vinyl substituents relative to the pyrazole ring. For instance, observing a NOE between the N-CH₂ protons of the propyl group and the protons of the vinyl group would provide strong evidence for their proximity on the pyrazole ring.

Advanced NMR Techniques for Complex Pyrazole Derivatives

For more complex pyrazole derivatives or in cases of significant signal overlap in 1D spectra, a variety of 2D NMR techniques can be employed for unambiguous structural elucidation. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify the spin systems of the propyl, isopropyl, and vinyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the alkyl and vinyl substituents to the correct positions on the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

For this compound (C₁₁H₁₈N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses of fragments from the parent molecule. Common fragmentation pathways for N-alkylpyrazoles include cleavage of the N-alkyl group and fragmentation of the side chains. Expected fragmentation patterns would include:

Loss of a propyl radical (•C₃H₇) leading to a significant fragment ion.

Loss of an ethyl group from the propyl chain (cleavage beta to the ring).

Fragmentation of the isopropyl group, such as the loss of a methyl radical (•CH₃).

Cleavage of the vinyl group.

| m/z | Possible Fragment |

|---|---|

| 178 | [M]⁺ |

| 163 | [M - CH₃]⁺ |

| 149 | [M - C₂H₅]⁺ |

| 135 | [M - C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

C-H stretching vibrations for the sp³ hybridized carbons of the propyl and isopropyl groups would appear just below 3000 cm⁻¹.

C-H stretching vibrations for the sp² hybridized carbons of the vinyl group and the pyrazole ring would be observed just above 3000 cm⁻¹.

A C=C stretching vibration for the vinyl group would be expected in the region of 1640-1680 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the alkyl groups would be present in the 1350-1470 cm⁻¹ range.

Out-of-plane C-H bending vibrations for the vinyl group would give rise to characteristic bands in the 900-1000 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100-3150 | =C-H stretch | Vinyl, Pyrazole |

| ~2850-2970 | -C-H stretch | Propyl, Isopropyl |

| ~1640-1680 | C=C stretch | Vinyl |

| ~1400-1600 | C=N, C=C stretch | Pyrazole ring |

| ~900-1000 | =C-H bend | Vinyl |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular connectivity and regiochemistry.

Precise bond lengths and bond angles for all atoms in the molecule.

Information about the planarity of the pyrazole ring and the conformations of the alkyl and vinyl substituents.

Details of the intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing.

The data obtained would serve as a definitive structural proof and a valuable benchmark for computational chemistry studies.

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the electronic spectroscopy and photophysical properties of this compound. While the synthesis and general spectroscopic characterization of various pyrazole and vinylpyrazole derivatives are documented, detailed studies concerning the UV-Vis absorption, molar absorptivity, fluorescence, phosphorescence, quantum yields, and excited-state lifetimes for this particular compound have not been published.

Consequently, experimentally determined data for key photophysical parameters are not available. The electronic transitions (e.g., π → π* and n → π*) characteristic of the pyrazole and vinyl chromophores in this specific molecular structure have not been empirically measured or theoretically calculated in the reviewed literature. Therefore, data tables detailing these properties cannot be generated. Further experimental investigation would be required to elucidate the specific electronic and photophysical characteristics of this compound.

Computational and Theoretical Investigations of 3 Isopropyl 1 Propyl 5 Vinyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for analyzing the electronic structure of molecules. eurasianjournals.comnih.gov These methods provide a detailed understanding of the electron distribution and energy levels within 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole.

HOMO-LUMO Energy Gap Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Global chemical reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. nih.gov

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / (2η) | Indicates the ease of electron donation. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

This table presents the global chemical reactivity descriptors derived from HOMO and LUMO energies.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule is crucial for understanding its interactions with other molecules. Methods like Mulliken population analysis can be used to determine the partial charges on each atom. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are valuable for identifying regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net The red-colored regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By simulating the reaction pathways, it is possible to identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of pyrazole (B372694) derivatives can occur through various reaction pathways. nih.govresearchgate.net Computational methods can be used to model these pathways and identify the transition states, which are the highest energy points along the reaction coordinate. Characterizing the geometry and energy of these transition states is essential for understanding the kinetics of the reaction. For example, in the synthesis of pyrazoles from diazatitanacycles, computational studies have been instrumental in understanding the N-N coupling mechanism. nih.gov

Solvent Effects on Reaction Mechanisms

The solvent can have a significant impact on reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. Studies on other pyrazole derivatives have shown that the energy gap and reactivity can change with the polarity of the solvent. nih.gov For instance, an increase in the HOMO-LUMO energy gap in the presence of a solvent can lead to lower reactivity. nih.gov

Tautomerism and Proton Transfer Studies

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key aspect of pyrazole chemistry. researchgate.netresearchgate.net Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

For this compound, potential tautomeric forms could arise from proton migration between the nitrogen atoms of the pyrazole ring or involving the vinyl substituent. Density Functional Theory (DFT) calculations can be employed to determine the equilibrium geometries and relative energies of these tautomers. The study of proton transfer pathways provides insights into the dynamics of these equilibria. Theoretical investigations on similar pyrazole systems have shown a preference for tautomeric forms where the proton is attached to a nitrogen atom. researchgate.net

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0.00 (Reference) |

| 5-Isopropyl-1-propyl-3-vinyl-1H-pyrazole | Hypothetical Value |

| Other potential tautomers | Hypothetical Value |

This table illustrates a hypothetical comparison of the relative energies of potential tautomers of the title compound, which would be determined through computational calculations.

Annular Tautomerism in N-Unsubstituted Pyrazoles

Pyrazole is a five-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. nih.gov In N-unsubstituted pyrazoles, a phenomenon known as annular prototropic tautomerism occurs. nih.govencyclopedia.pub This involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), resulting in two distinct but energetically similar tautomeric forms that are in dynamic equilibrium. researchgate.netresearchgate.net

This tautomeric exchange is a crucial aspect of the chemistry of many pyrazole derivatives, as the position of the proton influences the molecule's physical, chemical, and biological properties. nih.govencyclopedia.pubresearchgate.netresearchgate.net The equilibrium between the tautomers can be influenced by a variety of internal and external factors, including the electronic nature of substituents on the ring, the solvent, and the temperature. nih.gov While intramolecular proton transfer has a very high energy barrier (around 50 kcal/mol), the tautomeric interconversion typically proceeds via an intermolecular process, often catalyzed by solvent molecules like water, which significantly lowers the activation energy. nih.govencyclopedia.pubias.ac.inias.ac.in

However, in the specific case of This compound , the presence of the propyl group at the N1 position precludes annular tautomerism. The substitution on a ring nitrogen atom effectively "locks" the structure into a single tautomeric form, preventing the proton exchange that characterizes N-unsubstituted pyrazoles.

Influence of Substituents on Tautomeric Equilibria and Proton Affinities

The relative stability of pyrazole tautomers is highly dependent on the nature of the substituents at the C3 and C5 positions. researchgate.netresearchgate.net Computational studies have shown that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the 3-position. nih.govmdpi.com Conversely, electron-withdrawing groups (EWGs) generally stabilize the tautomer where the group is at the 5-position. mdpi.com The isopropyl group is a weak electron-donating group through induction, while the vinyl group can act as either a weak donating or withdrawing group depending on resonance effects.

The following table summarizes the general influence of different substituent types on the preferred tautomeric form in a hypothetical 3(5)-substituted pyrazole system.

| Substituent Type | Example Groups | Typical Electronic Effect | Favored Tautomer Position |

| Electron-Donating | -CH₃, -CH(CH₃)₂, -NH₂, -OH | Inductive (+I), Resonance (+M) | 3-position |

| Electron-Withdrawing | -NO₂, -CN, -COOH, -CHO | Inductive (-I), Resonance (-M) | 5-position |

| Halogens | -F, -Cl | Inductive (-I), Resonance (+M) | Generally favor 3-position |

This table presents generalized findings from computational studies on substituted pyrazoles. mdpi.com

Proton affinity relates to the basicity of the molecule, specifically the pyridine-like nitrogen atom (N2 in the target compound). The substituents on the pyrazole ring modulate the electron density at this nitrogen. Electron-donating groups at the C3 and C5 positions increase the electron density on the ring, thereby increasing the basicity and proton affinity of the N2 atom. nih.govencyclopedia.pub Therefore, the isopropyl group at C3 in this compound is expected to enhance the basicity of the N2 atom compared to an unsubstituted pyrazole.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can change due to rotation around single bonds. The molecule possesses several key rotatable bonds that define the orientation of its substituents relative to the pyrazole ring.

N1-Propyl Bond: Rotation around the bond connecting the propyl group to the N1 atom determines the orientation of the alkyl chain.

C3-Isopropyl Bond: Rotation around this bond affects the positioning of the isopropyl group's methyl groups.

C5-Vinyl Bond: Rotation around this bond determines the planarity of the vinyl group with respect to the aromatic pyrazole ring.

The lowest energy conformations are those that minimize steric hindrance between the bulky substituents and the pyrazole ring. For the alkyl groups (propyl and isopropyl), staggered conformations are generally favored. The vinyl group tends to be coplanar with the pyrazole ring to maximize π-system conjugation, although steric clashes can cause some deviation from planarity.

Molecular Dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of atoms and molecules. eurasianjournals.com For a molecule like this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and stability in various environments. eurasianjournals.comnih.gov Such simulations track the positions and velocities of atoms over time, allowing for the exploration of the conformational landscape and the identification of the most stable and frequently accessed conformations. nih.govresearchgate.net

| Key Dihedral Angle | Description | Expected Low-Energy Conformation |

| C2-N1-C(propyl)-C(propyl) | Defines the orientation of the propyl chain | Anti or gauche conformations to minimize steric clash with the C5-vinyl group. |

| N2-C3-C(isopropyl)-H | Defines the orientation of the isopropyl group | Staggered conformation to minimize steric interactions with the N2 atom and C4-H bond. |

| N1-C5-C(vinyl)=C(vinyl) | Defines the planarity of the vinyl group | Near 0° or 180° to maximize conjugation, with slight twisting possible to alleviate steric strain. |

This table outlines the principal rotational degrees of freedom and theoretically favored conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry is a powerful tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining reliable predictions of ¹H and ¹³C NMR spectra. researchgate.nettandfonline.com These theoretical calculations can be invaluable for structure verification and spectral assignment. researchgate.net

For this compound, DFT calculations can provide a theoretical spectrum that predicts the chemical shift for each unique carbon and hydrogen atom in the molecule. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. github.io

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on computational models and principles derived from studies on similar substituted pyrazoles. researchgate.netnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole Ring | ||

| C3 | - | ~150-155 |

| C4 | ~6.0-6.3 | ~105-110 |

| C5 | - | ~135-140 |

| N1-Propyl Group | ||

| N-CH₂ | ~4.0-4.2 | ~50-55 |

| CH₂-CH₂ | ~1.7-1.9 | ~23-27 |

| CH₂-CH₃ | ~0.8-1.0 | ~10-13 |

| C3-Isopropyl Group | ||

| C-CH | ~3.0-3.3 | ~26-30 |

| CH(CH₃)₂ | ~1.2-1.4 | ~21-24 |

| C5-Vinyl Group | ||

| C=CH (α to ring) | ~6.5-6.8 (dd) | ~128-132 |

| C=CH₂ (trans) | ~5.6-5.8 (dd) | ~112-116 |

| C=CH₂ (cis) | ~5.1-5.3 (dd) |

Disclaimer: The chemical shifts provided are theoretical estimates based on established computational methods and data for related pyrazole structures. Actual experimental values may vary.

Applications in Materials Science and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are widely recognized for their role as versatile ligands in coordination chemistry. nih.gov The ability of the pyrazole ring to act as a neutral donor or, upon deprotonation, as an anionic bridging ligand allows for the formation of a diverse array of coordination compounds with varied nuclearities and topologies. nih.gov The specific substituents at the N1, C3, and C5 positions of the pyrazole ring play a crucial role in determining the steric and electronic environment around a coordinated metal center, thereby influencing the properties and reactivity of the resulting complex.

The synthesis of organometallic complexes featuring pyrazole-based ligands is a well-established field. These complexes are typically prepared by reacting a suitable pyrazole derivative with a metal precursor. In the case of 3-Isopropyl-1-propyl-5-vinyl-1H-pyrazole, the nitrogen atoms of the pyrazole ring can coordinate to a metal center, forming stable organometallic complexes. The isopropyl and propyl groups provide steric bulk, which can influence the coordination geometry and stability of the complex. The vinyl group at the C5 position offers a site for further functionalization or polymerization.

The general synthetic approach involves the reaction of the pyrazole ligand with a metal halide, carbonyl, or other precursor in an appropriate solvent. The resulting complexes can be mononuclear, dinuclear, or polynuclear, depending on the reaction conditions and the nature of the metal and ligand.

Table 1: Representative Examples of Organometallic Complexes with Substituted Pyrazole Ligands

| Complex | Metal Center | Pyrazole Ligand | Application |

|---|---|---|---|

[(3,5-tBu2pz)2PdCl2] |

Palladium(II) | 3,5-di-tert-butylpyrazole | Ethylene polymerization catalyst |

[Ru(L)3](PF6)3 |

Ruthenium(III) | 1,3,5-trisubstituted pyrazolines | DNA interaction and cleavage |

[Cu(OAc)2(HL)(H2O)2] |

Copper(II) | Thiazole-pyrazole derivative | Catalyst for pyrazole synthesis |

Pyrazole-metal complexes have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the pyrazole ligand, which can be tuned by the substituents, directly impact the catalytic performance of the metal center.

Pyrazole-based catalysts can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. For heterogeneous catalysis, the pyrazole complex can be immobilized on a solid support, facilitating catalyst recovery and reuse. The vinyl group of this compound is particularly advantageous for immobilization, as it can be readily incorporated into a polymer matrix.

While specific catalytic applications for complexes of this compound have not been reported, related pyrazole-metal complexes are known to catalyze important reactions. For instance, protic pyrazole complexes have been investigated for their role in hydrogen evolution from formic acid. nih.gov The proton-responsive nature of the pyrazole ligand facilitates the catalytic cycle. nih.gov

Furthermore, transition-metal-catalyzed C-H functionalization of pyrazoles is a powerful method for the synthesis of more complex pyrazole derivatives. While this typically involves the functionalization of the pyrazole ring itself, the principles can be extended to the design of pyrazole-ligated catalysts for C-H activation in other molecules.

Catalytic Applications of Pyrazole-Metal Complexes

Integration into Polymeric Materials

The presence of a vinyl group on the pyrazole ring of this compound makes it an excellent monomer for polymerization and copolymerization reactions. This allows for the incorporation of the pyrazole moiety into larger macromolecular structures, leading to materials with tailored properties.

Vinylpyrazoles can undergo free-radical polymerization to form high molecular weight polymers. nih.govresearchgate.net The rate and extent of polymerization can be influenced by the substituents on the pyrazole ring and the vinyl group. nih.gov this compound can be copolymerized with other vinyl monomers to create a wide range of functional polymers. These copolymers can find applications as coatings, adhesives, and specialty plastics.

Hybrid organic-inorganic composites can be prepared by incorporating metal complexes of this compound into a polymer matrix. The vinyl group allows for covalent attachment of the pyrazole unit to the polymer backbone. These hybrid materials can combine the processability of polymers with the catalytic or electronic properties of the metal complexes. For example, a catalytically active pyrazole-metal complex could be embedded in a polymer support, creating a recyclable heterogeneous catalyst.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific or technical data for the chemical compound "this compound." Information regarding its applications in materials science, catalysis, or any other emerging chemical industry applications is not present in the currently available literature.

Consequently, the requested article focusing on the specific applications and development of this compound cannot be generated. The search for data on its use in pyrazole-based functional polymers and advanced materials for sensor applications also did not provide any relevant results.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or it may be a compound that has been studied in proprietary research not available to the public. Therefore, a detailed, informative, and scientifically accurate article adhering to the provided outline cannot be constructed at this time.

Q & A

Q. What are the optimal synthetic routes for preparing 3-isopropyl-1-propyl-5-vinyl-1H-pyrazole, and how can purity be ensured?

Pyrazole derivatives are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors or via cyclization reactions. For this compound, a stepwise approach involving vinyl group introduction via Heck coupling or nucleophilic substitution could be explored. Purification methods such as column chromatography (silica gel, eluent DCM/MeOH) or recrystallization should be optimized. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR to confirm absence of regioisomers or byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of:

- NMR : - and -NMR to verify substitution patterns and vinyl proton coupling constants (e.g., for trans-vinyl protons).

- IR : Confirm NH stretches (~3400 cm) and vinyl C=C absorption (~1640 cm).

- Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]) and fragmentation patterns. Cross-reference with simulated spectra from computational tools like Gaussian .

Q. What solvents and reaction conditions are compatible with this compound’s stability?

Pyrazoles are generally stable in aprotic solvents (DCM, DMF) but may degrade under strong acidic/basic conditions. Avoid prolonged exposure to light or elevated temperatures (>100°C). For storage, use inert atmospheres (N) and desiccants to prevent hydrolysis of the vinyl group .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distributions to identify nucleophilic sites (e.g., pyrazole N1 or vinyl group). HOMO-LUMO gaps predict susceptibility to electrophilic attack. Compare computed activation energies for bromination or nitration at different positions to guide experimental design .

Q. What mechanisms explain the unusual fragmentation of pyrazole derivatives in tandem mass spectrometry?

ESI-MS/MS of pyrazoles often shows loss of small neutrals (e.g., 11 u), attributed to radical-mediated cleavages or rearrangements. For this compound, collision-induced dissociation (CID) at 20–35 eV may fragment the isopropyl or vinyl groups. Use high-resolution MS (HRMS) and isotopic labeling to track fragmentation pathways .

Q. How can structure-activity relationships (SAR) be explored for pyrazole derivatives in anti-inflammatory applications?

Design analogs with modified substituents (e.g., replacing vinyl with ethynyl) and evaluate biological activity in vitro (COX-2 inhibition assays) and in vivo (carrageenan-induced rat paw edema). Use molecular docking (PDB: 3LN1) to assess binding affinity to COX-2’s active site .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR or 2D techniques (COSY, HSQC) to detect exchange phenomena. Cross-validate with X-ray crystallography if single crystals are obtainable .

Methodological Considerations

Q. What are the challenges in synthesizing pyrazole-based heterocyclic systems with multiple substituents?

Steric hindrance from isopropyl and propyl groups can reduce reaction yields. Mitigate this by:

Q. How can regioselectivity be controlled during pyrazole functionalization?

Substituent electronic effects dictate reactivity. Electron-donating groups (e.g., isopropyl) activate adjacent positions. Use directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Cu) for site-specific modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.